molecular formula C12H21IO B2574007 2-(Iodomethyl)-1-oxaspiro[4.7]dodecane CAS No. 1864547-58-9

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane

Cat. No. B2574007
CAS RN: 1864547-58-9
M. Wt: 308.203
InChI Key: LJBPTJHRFJGHLY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane, also known as Iodospirodecane, is a spirocyclic compound that has gained significant attention in the field of organic chemistry. It is a versatile and valuable building block for the synthesis of various organic compounds due to its unique spirocyclic structure.

Scientific Research Applications

Stereochemically Controlled Synthesis

Researchers have developed methods for the stereochemically controlled synthesis of spirocyclic ethers and lactones, including compounds like "2-(Iodomethyl)-1-oxaspiro[4.7]dodecane". These methods allow for precise control over stereochemistry in the synthesis of medium-sized carbocyclic rings, facilitating the creation of structurally complex molecules for potential applications in drug discovery and material science (Chibale et al., 1993).

Novel Pathways in Spiroacetal Biosynthesis

Incorporation studies using oxygen isotopes have revealed novel biosynthetic pathways for spiroacetals in fruit flies, demonstrating the complexity of natural spiroacetal formation. This research could inform the synthesis of bioactive spirocyclic compounds and contribute to understanding the ecological roles of these molecules (Fletcher et al., 2002).

Conformational Analysis and Probe for Anomeric Effects

Studies on the conformational analysis of 1-oxaspiro[5.5]undecanes highlight the influence of the endo and exo anomeric effects in acetals. This research provides insight into the structural dynamics of spirocyclic compounds, which is crucial for designing molecules with desired physical and chemical properties (Deslongchamps & Pothier, 1990).

Regioselective Hypervalent Iodine-Mediated Reactions

Hypervalent iodine chemistry has been applied to the regioselective ring cleavage and expansion of pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivatives, demonstrating the versatility of iodine reagents in manipulating spirocyclic frameworks. This work has implications for the synthesis of novel organic materials and pharmaceuticals (Marchand et al., 1995).

Synthesis of Poly(oxy-1,2-phenylene-oxymethylene)

Research into the polymerization of specific spirocyclic compounds has led to the development of novel polymeric materials with potential applications in advanced material science. For example, the synthesis of poly(oxy-1,2-phenylene-oxymethylene) from 7-Iodo-1-oxaspiro[2.5]octa-5,7-dien-4-one demonstrates the utility of spirocyclic compounds in creating new polymers (Kubo et al., 2000).

properties

IUPAC Name

2-(iodomethyl)-1-oxaspiro[4.7]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IO/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBPTJHRFJGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-1-oxaspiro[4.7]dodecane

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